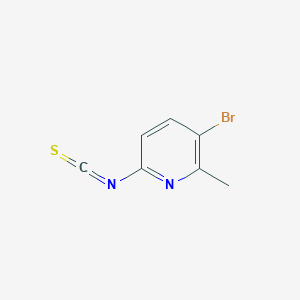![molecular formula C20H32OSi B13695828 Triisopropyl[(6-methyl-3,4-dihydro-1-naphthyl)oxy]silane](/img/structure/B13695828.png)
Triisopropyl[(6-methyl-3,4-dihydro-1-naphthyl)oxy]silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. This compound is a silane derivative, characterized by the presence of a triisopropylsilyl group attached to a naphthyl ether moiety. It is commonly used as a building block in organic synthesis and has applications in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Triisopropyl[(6-methyl-3,4-dihydro-1-naphthyl)oxy]silane typically involves the reaction of 6-methyl-3,4-dihydro-1-naphthol with triisopropylchlorosilane in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane. The general reaction scheme is as follows:
6-methyl-3,4-dihydro-1-naphthol+triisopropylchlorosilanetriethylaminethis compound+hydrochloric acid
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves large-scale reactors equipped with efficient stirring and temperature control systems. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.
化学反応の分析
Types of Reactions
Triisopropyl[(6-methyl-3,4-dihydro-1-naphthyl)oxy]silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the naphthyl ether moiety to its corresponding alcohol.
Substitution: The triisopropylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are used.
Substitution: Substitution reactions often involve such as or .
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Alcohol derivatives.
Substitution: Various substituted silanes depending on the nucleophile used.
科学的研究の応用
Triisopropyl[(6-methyl-3,4-dihydro-1-naphthyl)oxy]silane has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for hydroxyl functionalities in organic synthesis.
Biology: Employed in the synthesis of bioactive molecules and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Triisopropyl[(6-methyl-3,4-dihydro-1-naphthyl)oxy]silane involves its ability to act as a protecting group for hydroxyl functionalities. The triisopropylsilyl group provides steric hindrance, preventing unwanted reactions at the protected site. This allows for selective reactions to occur at other positions in the molecule. The compound’s molecular targets and pathways are primarily related to its role in organic synthesis and its interactions with various reagents and catalysts.
類似化合物との比較
Similar Compounds
- Triisopropylsilyl chloride
- Triisopropylsilanol
- Triisopropylsilane
Uniqueness
Triisopropyl[(6-methyl-3,4-dihydro-1-naphthyl)oxy]silane is unique due to its specific structure, which combines a triisopropylsilyl group with a naphthyl ether moiety. This combination imparts distinct chemical properties, making it a valuable reagent in organic synthesis. Compared to similar compounds, it offers enhanced stability and selectivity in protecting hydroxyl groups, making it a preferred choice in various synthetic applications.
特性
分子式 |
C20H32OSi |
|---|---|
分子量 |
316.6 g/mol |
IUPAC名 |
(6-methyl-3,4-dihydronaphthalen-1-yl)oxy-tri(propan-2-yl)silane |
InChI |
InChI=1S/C20H32OSi/c1-14(2)22(15(3)4,16(5)6)21-20-10-8-9-18-13-17(7)11-12-19(18)20/h10-16H,8-9H2,1-7H3 |
InChIキー |
MVWYFALLLTYUJZ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)C(=CCC2)O[Si](C(C)C)(C(C)C)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 3-[(2-Aminophenyl)amino]benzoate](/img/structure/B13695749.png)

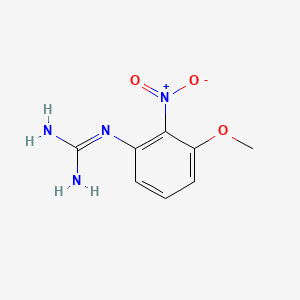
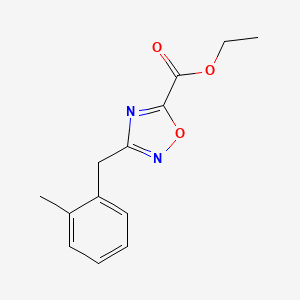
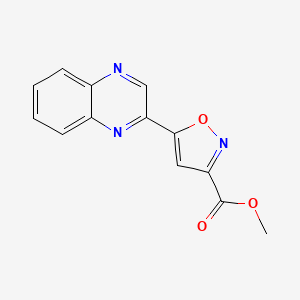
![1-Methyl-2-[4-(trifluoromethoxy)phenyl]indole](/img/structure/B13695781.png)

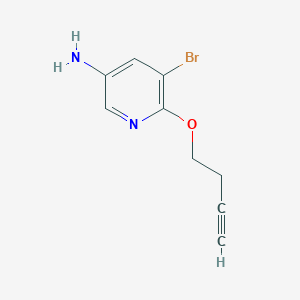
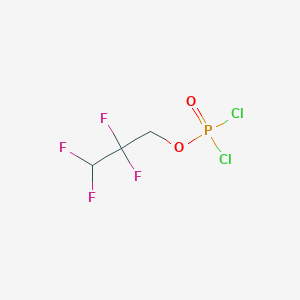
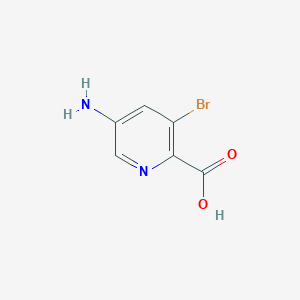
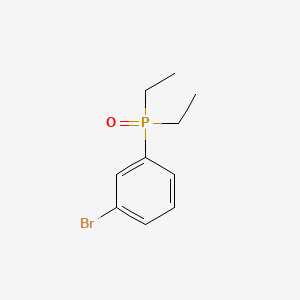
![1-[(6-Methyl-3-pyridyl)methyl]guanidine](/img/structure/B13695811.png)
